N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
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Overview
Description
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound that features a piperidine ring, a benzyl group with methoxy substituents, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl and oxazole groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group with methoxy substituents can be introduced via nucleophilic substitution reactions.
Formation of the Oxazole Ring: This step often involves cyclization reactions using suitable starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.
Biology: It is used in research to understand its effects on biological systems and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and oxazole-containing molecules. Examples include:
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Oxazole Derivatives: Molecules containing oxazole rings with various functional groups.
Uniqueness
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H29N3O4 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C21H29N3O4/c1-14-18(15(2)28-23-14)12-21(25)22-17-7-9-24(10-8-17)13-16-5-6-19(26-3)20(11-16)27-4/h5-6,11,17H,7-10,12-13H2,1-4H3,(H,22,25) |
InChI Key |
PITWYTRBIIYROS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2CCN(CC2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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